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Compound of Interest

Compound Name: 3-Bromo-2-chlorophenol

Cat. No.: B1276391

3-Bromo-2-chlorophenol is a disubstituted phenol that has emerged as a critical building
block in the synthesis of complex organic molecules, particularly within the pharmaceutical
industry. Its strategic placement of bromine, chlorine, and hydroxyl functional groups on a
benzene ring offers a unique combination of reactivity and steric influence, making it a valuable
intermediate for targeted molecular design. For drug development professionals, understanding
the precise physicochemical properties of this compound is not merely an academic exercise; it
is fundamental to optimizing reaction conditions, predicting molecular interactions, and
ultimately, designing novel therapeutic agents.

Notably, 3-Bromo-2-chlorophenol serves as a key precursor in the synthesis of advanced
therapeutics, including inhibitors of the PD-1/PD-L1 pathway, which are at the forefront of
cancer immunotherapy.[1] It has also been utilized in the development of dual inhibitors for the
D2 dopamine and dopamine transporter (DAT) receptors, targeting complex neurological
disorders like schizophrenia.[1] This guide provides a comprehensive analysis of its core
properties, experimental methodologies for their determination, and insights into its safe
handling and application.

Caption: Chemical Structure of 3-Bromo-2-chlorophenol.

Core Physicochemical Properties

The utility of a chemical intermediate is defined by its physical and chemical characteristics.
These properties govern its solubility, reactivity, and behavior in both laboratory and biological
systems. The key physicochemical data for 3-Bromo-2-chlorophenol are summarized below.
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Property Value Source
CAS Number 863870-87-5; 66024-94-0 [2][3]
Molecular Formula CeH4BrCIO [3]
Molecular Weight 207.45 g/mol [3]
Appearance White powder, lumps, or fused 4]
solid
Melting Point 60 °C [2]
Boiling Point 246.1 £ 20.0 °C (Predicted) [2]
Density 1.788 + 0.06 g/cm3 (Predicted) [2]
pKa 7.53 £ 0.10 (Predicted) [2]
Flash Point 102.7 °C
XLogP3 (LogP) 29 [31[5]

Storage Conditions

Room Temperature, Inert

Atmosphere

[2][5]

Field Insights:

e pKa: The predicted pKa of 7.53 indicates that 3-Bromo-2-chlorophenol is a weak acid,

typical for a phenol.[2] In a drug discovery context, this value is critical for understanding the

ionization state of the molecule at physiological pH (around 7.4). At this pH, a significant

portion of the molecules will exist in their deprotonated, phenoxide form, which can influence

solubility, membrane permeability, and receptor binding interactions.

LogP: A LogP value of 2.9 suggests a moderate degree of lipophilicity.[3][5] This is often a

desirable characteristic in drug candidates, as it represents a balance between aqueous

solubility for formulation and distribution in the bloodstream, and lipid solubility for crossing

cellular membranes to reach the target site.

Melting Point: The sharp melting point of 60 °C is an important indicator of purity.[2] In a

laboratory setting, a broad melting range would suggest the presence of impurities,

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://m.chemicalbook.com/ProductChemicalPropertiesCB5261563_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2-chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2-chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2-chlorophenol
https://www.thermofisher.com/order/catalog/product/B24803.18
https://m.chemicalbook.com/ProductChemicalPropertiesCB5261563_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB5261563_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB5261563_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB5261563_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2-chlorophenol
https://www.lookchem.com/ProductWholeProperty_LCPL644022.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB5261563_EN.htm
https://www.lookchem.com/ProductWholeProperty_LCPL644022.htm
https://www.benchchem.com/product/b1276391?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB5261563_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2-chlorophenol
https://www.lookchem.com/ProductWholeProperty_LCPL644022.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB5261563_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

necessitating further purification before use in sensitive synthetic steps.

Spectroscopic Profile: A Structural Verification
Guide

While publicly accessible, peer-reviewed spectra for 3-Bromo-2-chlorophenol are not
abundant, its structure allows for a confident prediction of its key spectroscopic features. This
analysis is crucial for researchers to verify the identity and purity of the compound after
synthesis or purchase.

'H NMR Spectroscopy (Predicted)

In a typical deuterated solvent like CDCls, the *H NMR spectrum would display signals
corresponding to the three aromatic protons.

e Aromatic Region (6 6.8-7.5 ppm): Three distinct signals are expected. The proton ortho to
the hydroxyl group will likely appear as a doublet. The other two protons will exhibit coupling
to each other (meta coupling, small J-value) and potentially to the other proton, resulting in a
doublet of doublets or a triplet-like pattern depending on the coupling constants. The
electron-withdrawing effects of the chlorine and bromine atoms will generally shift the signals
downfield compared to unsubstituted phenol.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides a fingerprint of the functional groups present.

e O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm™1,
characteristic of the hydroxyl group's stretching vibration.

e C-H Aromatic Stretch: Sharp peaks will appear just above 3000 cm~1,
o C=C Aromatic Stretch: Several sharp bands are expected in the 1450-1600 cm~1 region.
e C-O Stretch: A strong band around 1200-1260 cm~ will indicate the C-O bond of the phenol.

e C-Br and C-CI Stretches: These will appear in the fingerprint region, typically below 800
cm~1, and can be used for confirmation but are often complex.
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Mass Spectrometry (Predicted)

Mass spectrometry is definitive for determining molecular weight and elemental composition.
e Molecular lon Peak (M*): The exact mass is 205.91341 Da.[3][5]

« |sotopic Pattern: The presence of both bromine (7°Br and 8Br in an approximate 1:1 ratio)
and chlorine (3*Cl and 3’Cl in an approximate 3:1 ratio) will create a highly characteristic
isotopic cluster for the molecular ion. The spectrum will show peaks at M, M+2, and M+4,
with relative intensities that are a convolution of the individual halogen patterns, providing
unambiguous confirmation of the compound's elemental formula.

Experimental Protocols for Property Determination

To ensure scientific integrity, the methods used to determine key physicochemical properties
must be robust and reproducible.

Protocol 1: Melting Point Determination via Capillary
Method

This protocol provides a reliable means to assess the purity and identity of a solid sample.

Causality: The melting point is a colligative property that is depressed and broadened by
impurities. A sharp, narrow melting range (typically <1°C) that matches the literature value is a
strong indicator of high purity.

Methodology:

Sample Preparation: Finely powder a small amount of dry 3-Bromo-2-chlorophenol.

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small
sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

Measurement:
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o Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting
point (60 °C).

o Once within 10-15 °C of the expected value, reduce the ramp rate to 1-2 °C/min to ensure
thermal equilibrium.

o Data Recording: Record the temperature at which the first liquid appears (T1) and the
temperature at which the last solid melts (T2). The melting range is Tz - Ta.

Protocol 2: LogP Determination via Shake-Flask Method
(OECD 107)

This protocol is the gold standard for measuring the octanol-water partition coefficient, a critical
parameter in drug design.

Causality: The LogP value quantifies the differential solubility of a compound in a non-polar
solvent (n-octanol, mimicking lipid bilayers) and a polar solvent (water). This value is directly
correlated with a drug's ability to passively diffuse across biological membranes.
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Preparation

Prepare mutually saturated
n- octanol and water

Create stock solution of
3-Bromo-2-chlorophenol

in n-octanol

Expefiment

Combine octanol solution
and water in a flask

Shake at constant temp
(e.g., 25°C) until equilibrium

(e.q., 24h)

Centnfuge to ensure
complete phase separation

Carefully sample aqueous
and octanol phases

each phase via UV-Vis

Determine concentration in
or HPLC

[Calculate LogP = log([Conc]octanol / [Conc]waterD

Click to download full resolution via product page

Caption: Workflow for LogP Determination by the Shake-Flask Method.
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Safety, Handling, and Storage

Proper handling of halogenated phenols is paramount for laboratory safety. 3-Bromo-2-
chlorophenol is classified as hazardous and requires careful management.[3]

~HS H | Classificati

Hazard Class Code Statement Source

Skin

) o H315 Causes skin irritation [3]
Corrosion/Irritation

Serious Eye Causes serious eye

i H319 N [3]
Damage/Irritation irritation
Specific Target Organ H335 May cause respiratory
Toxicity irritation

Handling and Personal Protective Equipment (PPE)

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust or vapors.[6][7]

e Personal Protective Equipment:
o Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

o Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.
Avoid exposing open cuts or abraded skin.[6][8]

o Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[6]

» Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work
area.[6]

Storage

» Store in a tightly closed container in a dry, well-ventilated place.[6]
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o For long-term stability and to prevent degradation, store under an inert atmosphere (e.g.,
argon or nitrogen) at room temperature.[2][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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